4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium
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Overview
Description
4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration-reduction reactions of available chloroxime derivatives . The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms.
Scientific Research Applications
4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with molecular targets and pathways within biological systems. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various biochemical reactions. Its effects are mediated through its ability to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide: This compound shares a similar oxadiazole core but has different substituents, leading to distinct properties and applications.
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide: Another oxadiazole derivative with potential pharmacological activity.
Uniqueness
4-Methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other oxadiazole derivatives.
Properties
CAS No. |
104151-75-9 |
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Molecular Formula |
C4H6N2O4S |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C4H6N2O4S/c1-3-4(11(2,8)9)6(7)10-5-3/h1-2H3 |
InChI Key |
UNTXRZWCMCDWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NO[N+](=C1S(=O)(=O)C)[O-] |
Origin of Product |
United States |
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